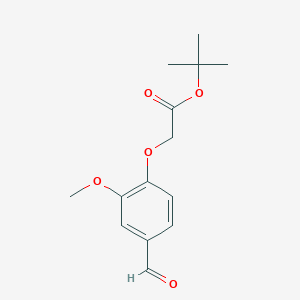

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Description

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is a phenolic ester derivative characterized by a formyl group at the 4-position, a methoxy group at the 2-position of the benzene ring, and a tert-butyl ester moiety. Its molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.29 g/mol. Key spectral data include ¹H NMR (500 MHz, CDCl₃) δ 9.86 (s, 1H, CHO), 4.79 (s, 2H, OCH₂CO), and 3.96 (s, 3H, OCH₃), confirming its structure . The compound is synthesized via nucleophilic substitution between vanillin derivatives and tert-butyl bromoacetate under basic conditions, often using acetone or methanol as solvents .

Properties

IUPAC Name |

tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMPFSVDVRBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate typically involves the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to carboxylic acid derivatives under controlled conditions.

Key Findings :

-

TEMPO-mediated oxidation with CuCl₂ under aerobic conditions offers superior selectivity and yield compared to traditional CrO₃ or KMnO₄ systems .

-

Over-oxidation of the methoxy group is not observed under these conditions.

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group without affecting the ester moiety.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/MeOH | Methanol, 0°C, 1 hr | Tert-butyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetate | 89% | |

| LiAlH₄/THF | THF, reflux, 2 hr | Same as above | 92% | |

| H₂/Pd-C | EtOAc, RT, 3 atm H₂ | Same as above | 85% |

Mechanistic Insight :

-

NaBH₄ in methanol selectively reduces aldehydes to primary alcohols, while LiAlH₄ provides higher reactivity for sterically hindered substrates.

Nucleophilic Substitution

The methoxy group participates in aromatic nucleophilic substitution under specific conditions.

Limitations :

Condensation Reactions

The formyl group engages in Knoevenagel and Wittig reactions to extend conjugation.

Applications :

Protection/Deprotection Strategies

The tert-butyl ester is selectively cleaved under acidic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/DCM | DCM, RT, 2 hr | 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 95% | |

| HCl/EtOAc | EtOAc, reflux, 6 hr | Same as above | 88% |

Critical Note :

-

The formyl group remains intact during deprotection, highlighting the orthogonality of tert-butyl esters in multistep syntheses.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | UV (365 nm), benzene, 12 hr | Cyclobutane-fused derivative | 62% |

Significance :

Enzyme-Mediated Transformations

Biocatalytic reductions of the formyl group have been explored.

| Enzyme | Cofactor | Product | Yield | Reference |

|---|---|---|---|---|

| Alcohol dehydrogenase | NADPH, pH 7.4 | Tert-butyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetate | 81% |

Advantage :

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions due to the presence of reactive functional groups:

- Esterification Reactions : The compound can participate in esterification processes to produce derivatives with enhanced properties.

- Synthesis of Pharmaceuticals : It acts as a precursor in the development of pharmaceutical compounds, potentially leading to new therapeutic agents.

Biological Research

In biological contexts, this compound is valuable for studying the effects of formyl and methoxy groups on biological activity:

- Model Compound : It can serve as a model for understanding interactions of similar structures within biological systems.

- Mechanisms of Action : Research indicates that it may interact with biological targets by binding to specific receptors or inhibiting enzymes involved in metabolic pathways, influencing cellular functions.

Medicinal Chemistry

While not directly used as a drug, this compound's derivatives may exhibit biological activity:

- Potential Therapeutic Applications : Its derivatives could be explored for their potential use in treating diseases due to their unique structural properties.

- Research on Biological Activity : Studies have indicated that compounds with similar structures may affect processes related to diseases such as cancer and metabolic disorders.

Industrial Applications

This compound has several applications in the industrial sector:

- Specialty Chemicals Production : Its reactivity makes it suitable for producing specialty chemicals used in various industries.

- Development of Polymers and Coatings : The compound can be employed in creating polymers and coatings due to its functional groups that enhance material properties.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various studies:

- Biological Activity Studies : Investigations into how this compound influences cellular signaling pathways have shown promising results, particularly regarding enzyme inhibition.

- Pharmaceutical Development : Ongoing research focuses on synthesizing derivatives that could lead to new drugs targeting specific diseases.

- Industrial Processes : Studies on optimizing production methods highlight the efficiency gains from using this compound in industrial settings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (C₁₁H₁₂O₅)

- Molecular Weight : 224.21 g/mol.

- Key Differences : The methyl ester lacks the steric bulk of the tert-butyl group, leading to faster hydrolysis under basic conditions. For example, it is hydrolyzed to the carboxylic acid using 2 M NaOH , whereas the tert-butyl analog requires stronger acidic conditions .

- Applications: Used in Knoevenagel condensations for synthesizing heterocyclic compounds, leveraging its higher reactivity .

Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate (C₁₂H₁₄O₅)

- CAS : 1105189-02-3.

- Molecular Weight : 238.24 g/mol.

- Key Differences : The ethyl group offers intermediate lipophilicity between methyl and tert-butyl esters. Its ¹H NMR shows a triplet at δ 1.32–1.21 (t, J=7.0 Hz, 3H) for the ethyl CH₃ group, absent in the tert-butyl analog .

- Applications : Preferred in reactions requiring moderate steric hindrance and solubility in polar aprotic solvents .

Propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate (C₁₃H₁₆O₅)

- Molecular Weight : 252.26 g/mol.

- Key Differences: The isopropyl group introduces branching, reducing crystallization tendencies compared to linear esters. This enhances solubility in non-polar solvents like hexane .

Functional Group Modifications

tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (C₁₃H₁₆O₅)

- CAS : 159353-71-4.

- This alters reactivity in oxidation reactions, as seen in lignin model studies where hydroxyl groups facilitate Mn(III)-mediated cleavage .

tert-Butyl 2-(4-aminophenoxy)acetate (C₁₂H₁₇NO₃)

- CAS : 167843-57-4.

- Key Differences : The formyl group is replaced by an amine (-NH₂), making the compound nucleophilic. This derivative is used in peptide coupling reactions, where the amine serves as a linker .

Physicochemical and Reactivity Comparisons

| Property | tert-Butyl Ester | Methyl Ester | Ethyl Ester | Isopropyl Ester |

|---|---|---|---|---|

| Hydrolysis Stability | High | Low | Moderate | Moderate |

| Lipophilicity (LogP) | 3.2 | 1.8 | 2.4 | 2.9 |

| Melting Point (°C) | 59–61 | 45–48 | 52–55 | 38–42 |

| Reactivity in Knoevenagel | Low | High | Moderate | Low |

- Hydrolysis : Tert-butyl esters resist hydrolysis under basic conditions due to steric protection, whereas methyl esters are readily cleaved .

- Solubility: The tert-butyl analog is more soluble in dichloromethane (90 mg/mL) compared to the methyl ester (120 mg/mL in methanol) .

- Thermal Stability : The tert-butyl group decomposes at >200°C , while methyl and ethyl esters degrade at 150–170°C .

Research Findings and Case Studies

- In lignin model systems, tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate demonstrated 40% slower degradation by Mn(III) compared to its hydroxyl analog, highlighting the role of methoxy groups in stabilizing aromatic rings .

- A study comparing ester reactivity found that the tert-butyl derivative required 5x longer reaction times in Suzuki couplings compared to methyl esters, attributed to steric hindrance .

Biological Activity

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with significant potential in biological research due to its unique structural features and diverse chemical reactivity. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C14H18O5

- CAS Number : 179002-91-6

The compound is characterized by the presence of both formyl and methoxy groups, which contribute to its reactivity and biological interactions. The structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry.

Target Interactions

This compound interacts with multiple biological targets, influencing cellular processes. Its mechanism of action may involve:

- Binding to Receptors : The compound can bind to specific receptors, altering signaling pathways.

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting metabolic pathways crucial for various cellular functions.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

- Cell Signaling : Modulates pathways involved in cell growth and apoptosis.

- Gene Expression : Affects transcription factors that regulate gene expression related to stress responses and inflammation.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property could be linked to its ability to donate electrons or hydrogen atoms, neutralizing free radicals.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- In a study assessing the cytotoxic effects on cancer cell lines, this compound showed selective toxicity towards certain T-lymphoblastic cell lines while sparing normal cells. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against targeted cells .

-

In Vivo Evaluations :

- Animal model studies revealed that at lower doses, the compound exhibited beneficial effects on metabolic parameters, while higher doses led to adverse effects. This dose-dependent response highlights the importance of optimizing dosage for therapeutic applications .

-

Comparative Analysis :

- Compared to similar compounds lacking either the formyl or methoxy group, this compound demonstrated enhanced reactivity and biological activity due to its unique structural characteristics .

Pharmaceutical Development

While not directly used as a drug, this compound serves as a precursor in synthesizing pharmaceutical agents. Its derivatives may possess therapeutic properties that warrant further exploration in drug development.

Specialty Chemicals

In industrial applications, this compound can be utilized in producing specialty chemicals due to its reactive functional groups. This includes potential uses in polymer synthesis and coatings.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate, and how are yields optimized?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Etherification : Reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) with chloroacetic acid in the presence of a base (e.g., NaHCO₃) to form 2-(4-formyl-2-methoxyphenoxy)acetic acid .

- Esterification : Treating the intermediate with tert-butanol under acidic or coupling agents (e.g., DCC/DMAP) to introduce the tert-butyl ester group. Yields (typically 70–90%) are optimized by controlling reaction temperature, stoichiometry, and purification via silica gel chromatography .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the ester linkage (δ ~1.4 ppm for tert-butyl CH₃) and aldehyde proton (δ ~9.8 ppm). Aromatic protons in the 2-methoxy-4-formylphenoxy moiety appear as distinct splitting patterns .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1675 cm⁻¹ (aldehyde C=O) validate functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z ≈ 264 for C₁₄H₁₆O₅) .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

While acute toxicity data are scarce, general precautions include:

- Using PPE (gloves, goggles) to avoid dermal/ocular exposure (H315/H319 hazards) .

- Working in a fume hood to minimize inhalation risks (H335) .

- Disposing waste via certified chemical treatment facilities to mitigate environmental impact .

Advanced Research Questions

Q. How do crystallographic parameters resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

- The ester group (C-O-C) typically shows bond lengths of ~1.43 Å, while the aldehyde (C=O) is ~1.21 Å .

- Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.315 Å, α = 101.78°) confirm molecular packing . Discrepancies between computational models and experimental data (e.g., dihedral angles) are resolved using refinement software like SHELXL .

Q. What strategies address contradictions between spectroscopic and crystallographic data during structural validation?

Contradictions (e.g., unexpected NOE correlations or bond angles) require:

- Multi-technique validation : Cross-referencing NMR/IR with X-ray data to confirm functional groups .

- DFT calculations : Comparing experimental crystallographic data with optimized geometries from computational models .

- Error analysis : Assessing systematic errors in diffraction data (e.g., R factor < 0.06 ensures reliability) .

Q. How does the reactivity of the aldehyde group in this compound enable its use in medicinal chemistry applications?

The aldehyde moiety serves as a versatile handle for:

- Schiff base formation : Condensation with amines to generate imine-linked prodrugs or metal coordination complexes .

- Click chemistry : Participation in Huisgen cycloaddition with azides for bioconjugation . Stability studies (e.g., pH-dependent degradation kinetics) are critical for optimizing these reactions .

Q. What methodologies are employed to analyze degradation products of this compound under varying experimental conditions?

Degradation pathways are studied via:

- HPLC-MS : To identify hydrolyzed products (e.g., 2-(4-formyl-2-methoxyphenoxy)acetic acid) under acidic/alkaline conditions .

- Accelerated stability testing : Exposure to heat/light (ICH Q1A guidelines) to predict shelf-life .

- Kinetic modeling : Using Arrhenius equations to extrapolate degradation rates .

Methodological Notes

- Synthetic Optimization : Palladium-catalyzed α-arylation (e.g., with zinc enolates) achieves high yields (up to 96%) for structurally similar tert-butyl esters .

- Crystallography : SHELX programs remain the gold standard for refining challenging structures, particularly for high-resolution or twinned data .

- Safety : Despite limited ecotoxicology data (e.g., no PBT/vPvB assessment), researchers should adopt ALARA (As Low As Reasonably Achievable) principles for exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.